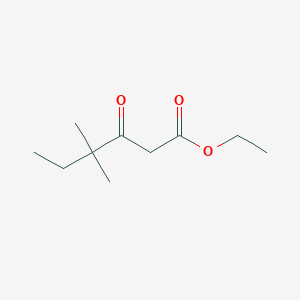

Ethyl 4,4-dimethyl-3-oxohexanoate

Description

General Overview of β-Keto Esters in Contemporary Organic Synthesis

β-Keto esters are organic compounds that feature both a ketone and an ester functional group, with the ketone's carbonyl group located at the beta position (the second carbon) relative to the ester group. This specific arrangement of functional groups makes them exceptionally versatile building blocks in organic synthesis. Their utility stems from the presence of both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) reactive sites within the same molecule. prepchem.com

The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic. This acidity allows for the easy formation of a stable enolate ion in the presence of a base. This enolate is a powerful nucleophile and is central to many of the characteristic reactions of β-keto esters.

One of the most fundamental methods for synthesizing β-keto esters is the Claisen condensation , where two ester molecules react in the presence of a strong base (like an alkoxide) to form a β-keto ester. chemicalbook.com Variations such as the Dieckmann condensation allow for the intramolecular synthesis of cyclic β-keto esters from diesters. prepchem.com

β-Keto esters are key intermediates in the synthesis of a wide array of more complex molecules. prepchem.comrsc.org They are used in reactions such as:

Alkylation and Acylation: The nucleophilic α-carbon can be readily alkylated or acylated.

Decarboxylation: The β-keto acid formed upon hydrolysis can easily lose a molecule of carbon dioxide when heated, leading to the formation of a ketone.

Reductions: The ketone functionality can be selectively reduced to a secondary alcohol, often with high stereocontrol. sigmaaldrich.com

Transesterification: The ester group can be exchanged, which is a valuable transformation in the synthesis of pharmaceuticals and other fine chemicals. rsc.org

The development of palladium-catalyzed reactions has further expanded the synthetic utility of β-keto esters, enabling transformations that are not achievable through traditional methods. nih.gov

Strategic Importance of Sterically Hindered β-Keto Esters in Chemical Research

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In the context of β-keto esters, bulky alkyl groups near the reactive centers can significantly influence the molecule's reactivity. Ethyl 4,4-dimethyl-3-oxohexanoate, with its two methyl groups on the fourth carbon (adjacent to the ketone), is a prime example of a sterically hindered β-keto ester.

The strategic importance of such compounds lies in their ability to:

Control Reactivity: The bulky groups can shield one reactive site over another, leading to higher selectivity in chemical reactions. For instance, the steric bulk can influence which carbonyl group is attacked by a nucleophile.

Modulate Reaction Rates: Reactions involving sterically hindered substrates are often slower, which can be advantageous in preventing over-reaction or the formation of side products.

Influence Stereochemistry: The steric bulk can direct the approach of reagents, leading to the preferential formation of one stereoisomer over another. This is particularly important in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

Challenge Existing Methodologies: The synthesis and transformation of sterically hindered molecules can be challenging. For example, the hydrolysis of congested esters often requires harsh reaction conditions. nih.gov Developing new synthetic methods that are effective for these challenging substrates is an active area of chemical research.

The presence of bulky substituents, such as a tert-butyl group, has been shown to be a factor that can alter the typical reaction pathways of β-keto esters, even though reactions like transesterification can still proceed. chemsrc.com Studying compounds like ethyl 4,4-dimethyl-3-oxohexanoate provides valuable insights into the interplay between electronic effects and steric factors in chemical reactivity.

Foundational Research and Future Directions for Ethyl 4,4-dimethyl-3-oxohexanoate

Ethyl 4,4-dimethyl-3-oxohexanoate (CAS Number: 857781-05-6) serves as an important model compound for investigating the chemistry of sterically hindered β-keto esters. While extensive research focusing solely on this specific molecule is not widely published, its synthesis and reactivity can be understood from the general principles of β-keto ester chemistry.

The synthesis of related sterically hindered β-keto esters, such as ethyl 4,4-dimethyl-3-oxopentanoate, has been achieved through the Claisen condensation of a ketone (pinacolone) with diethyl carbonate using a strong base like sodium hydride. A similar strategy could likely be employed for the synthesis of ethyl 4,4-dimethyl-3-oxohexanoate.

Properties of Ethyl 4,4-dimethyl-3-oxohexanoate

| Property | Value |

|---|---|

| CAS Number | 857781-05-6 |

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

Future Directions:

The future research directions for ethyl 4,4-dimethyl-3-oxohexanoate and similar sterically hindered β-keto esters are promising. Key areas of investigation could include:

Asymmetric Reductions: Investigating the stereoselective reduction of the ketone group to produce chiral β-hydroxy esters. The steric bulk of the dimethylpropyl group could be exploited to achieve high levels of enantioselectivity, which is crucial for the pharmaceutical industry. sigmaaldrich.com

Novel Catalytic Transformations: Exploring its reactivity in modern catalytic systems, such as palladium-catalyzed allylic alkylation or other transition-metal-catalyzed cross-coupling reactions. nih.gov Understanding how steric hindrance affects the efficiency and selectivity of these catalysts is of great academic and industrial interest.

Probing Reaction Mechanisms: Using this compound as a mechanistic probe to better understand the transition states and steric thresholds of various organic reactions involving β-keto esters.

In essence, while ethyl 4,4-dimethyl-3-oxohexanoate may not be a widely commercialized chemical, its value lies in its role as a research tool to deepen our understanding of fundamental principles in organic chemistry.

Properties

IUPAC Name |

ethyl 4,4-dimethyl-3-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-5-10(3,4)8(11)7-9(12)13-6-2/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXRANJTVIVOEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4,4 Dimethyl 3 Oxohexanoate and Analogous β Keto Esters

Classical Synthetic Approaches and Mechanistic Considerations

Claisen Condensation and Variants for β-Keto Ester Formation

The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds and the generation of β-keto esters. allen.innumberanalytics.com This base-catalyzed reaction involves the condensation of two ester molecules, where one must possess an α-hydrogen. allen.inopenstax.org The mechanism commences with the deprotonation of an α-hydrogen by a strong base, typically an alkoxide like sodium ethoxide, to form a resonance-stabilized enolate ion. allen.inntu.edu.sg This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule to create a tetrahedral intermediate. allen.inlibretexts.org Subsequently, the intermediate eliminates an alkoxide group, yielding the β-keto ester. allen.inlibretexts.org A key driving force for the reaction is the deprotonation of the resulting β-keto ester, which has a highly acidic proton between the two carbonyl groups, by the alkoxide base. openstax.orgntu.edu.sg An acidic workup is then required to protonate the enolate and afford the final product. allen.in

To avoid unwanted side reactions such as transesterification, the alkoxide base used typically corresponds to the alcohol portion of the ester. libretexts.org

Variants of the Claisen Condensation:

Crossed Claisen Condensation: This variation involves the reaction between two different esters. To achieve a single product and avoid a complex mixture, one of the esters should not have any α-hydrogens (e.g., aromatic esters or carbonates). allen.inlibretexts.org This ensures it can only act as the electrophile.

Dieckmann Condensation: This is an intramolecular Claisen condensation, where a molecule containing two ester groups reacts to form a cyclic β-keto ester. allen.inlibretexts.org

Lewis Acid-Catalyzed C-H Insertion Reactions

Lewis acid-catalyzed reactions provide an alternative and powerful method for the synthesis of β-keto esters, often under mild conditions.

The reaction of ethyl diazoacetate with aldehydes in the presence of a Lewis acid catalyst is a notable method for producing β-keto esters. Various Lewis acids, including boron trifluoride etherate (BF₃·OEt₂) and tin(II) chloride (SnCl₂), have been shown to effectively catalyze this transformation. ucc.ie The reaction proceeds through the activation of the aldehyde by the Lewis acid, followed by a nucleophilic attack from the ethyl diazoacetate. Subsequent rearrangement and elimination of dinitrogen gas lead to the formation of the β-keto ester. Studies have shown that iron-based Lewis acids can also catalyze this reaction, leading to good yields of 3-hydroxy-2-arylacrylic acid ethyl esters and 3-oxo-3-arylpropanoic acid ethyl esters. acs.org

The choice of Lewis acid can influence the reaction's efficiency and product distribution. For instance, in some cases, catalysts like CuI, Ti(O-iPr)₄, and Ce(SO₄)₂ have been found to be ineffective. ucc.ie

A significant advancement in this area is the direct C-H insertion of an α-diazoester into α,β-unsaturated aldehydes, catalyzed by a Lewis acid, to yield γ,δ-unsaturated β-keto esters. researchgate.netresearchgate.net This method has been successfully applied to a range of alkyl- and aryl-substituted α,β-unsaturated aldehydes under mild conditions. researchgate.net Niobium(V) chloride (NbCl₅) has been identified as a particularly effective catalyst for this transformation. ucc.ienih.gov The reaction involves the insertion of the carbene generated from ethyl diazoacetate into the C-H bond at the α-position of the aldehyde.

These γ,δ-unsaturated β-keto esters are valuable intermediates for the synthesis of various biologically active molecules. researchgate.net

Condensation of α-Substituted Esters with Aldehyde Derivatives (e.g., Isobutyraldehyde)

The condensation of α-substituted esters with aldehydes, such as isobutyraldehyde (B47883), represents another route to β-keto esters and related structures. This type of reaction often falls under the umbrella of aldol-type condensations. In the presence of a base or acid catalyst, an enol or enolate of the ester can add to the carbonyl group of the aldehyde. For instance, the aldol (B89426) condensation of isobutyraldehyde can lead to the formation of 2,2,4-trimethyl-1,3-pentanediol (B51712) mono-isobutyrate through a sequence of aldol addition and subsequent Tishchenko-type reactions. researchgate.net This highlights the potential for α-substituted esters to react with aldehyde derivatives to build more complex carbon skeletons.

Base-Catalyzed Condensation of Ketones with Carbonates (e.g., Pinacolone (B1678379) with Diethyl Carbonate)

The base-catalyzed condensation of a ketone with a carbonate ester, such as diethyl carbonate, is a specific type of acylation reaction that yields a β-keto ester. In this reaction, a strong base is used to deprotonate the α-carbon of the ketone, forming an enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion results in the formation of the β-keto ester.

Modern and Sustainable Synthetic Strategies

The synthesis of β-keto esters, including Ethyl 4,4-dimethyl-3-oxohexanoate, is increasingly benefiting from modern and sustainable chemical manufacturing approaches. These strategies aim to improve efficiency, safety, and environmental performance compared to traditional batch processing. Key among these are continuous-flow chemistry and the application of green chemistry principles.

Continuous-Flow Chemistry for Efficient β-Keto Ester Synthesis

Continuous-flow chemistry, or microreactor technology, offers significant advantages for the synthesis of β-keto esters. By conducting reactions in a continuously flowing stream through a reactor, it allows for superior control over reaction parameters, enhanced heat and mass transfer, and improved safety when handling hazardous reagents. almacgroup.com This technology facilitates the development of more efficient and scalable synthetic processes.

The development of in-flow processes for β-keto ester synthesis involves the design and assembly of specialized reactor systems. These systems typically consist of pumps (such as syringe or HPLC pumps) to introduce reactants, reactor coils or packed beds where the reaction occurs, and back-pressure regulators to control the pressure within the system. mit.edu Reactor coils, often made from inert materials like PFA (perfluoroalkoxy alkane) tubing, are fundamental components where fluids are heated, cooled, or irradiated for a specific duration known as the residence time. mit.edu

Researchers have successfully developed in-flow processes for various reactions that produce β-keto esters and related compounds. For instance, an in-flow process for synthesizing β-keto esters has been established through the BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes. acs.orgnih.gov Another example is the continuous-flow synthesis of β-amino α,β-unsaturated esters, which are closely related to β-keto esters, by reacting a β-ketoester with ammonia (B1221849) or primary amines. researchgate.net

The design of the reactor is crucial and can be adapted to the specific needs of the reaction. Options include:

Coiled Tubular Reactors: These are common for single-phase reactions and allow for precise control over residence time. mit.edunih.gov

Packed Bed Reactors: These reactors are filled with a solid material, often a heterogeneous catalyst or a dehydrating agent. They are advantageous for multiphasic reactions, enhancing mixing and reaction efficiency. almacgroup.comnih.govrsc.org

Microplate Flow Reactors: These have been evaluated for their ability to handle reactions that may produce precipitates, which can cause clogging in other reactor types. researchgate.net

The choice of reactor design directly impacts the efficiency and feasibility of the continuous-flow synthesis. almacgroup.comresearchgate.net

Heterogeneous catalysts are materials in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. Their use in continuous-flow systems is highly advantageous because the catalyst is retained within a packed bed reactor, allowing for easy separation from the product stream and continuous reuse. This simplifies purification and reduces waste.

One notable example of a heterogeneous catalyst is Sn-MCM-41, a tin-containing silica (B1680970) molecular sieve. nih.govncsu.edu While its application in the direct synthesis of Ethyl 4,4-dimethyl-3-oxohexanoate is not widely documented in the provided results, its catalytic activity in related transformations highlights its potential. Sn-MCM-41 has been shown to be an effective catalyst for the Baeyer-Villiger oxidation with hydrogen peroxide, a reaction that converts ketones to esters. nih.govresearchgate.net It has also demonstrated bifunctional catalytic activity in converting glucose to 5-hydroxymethylfurfural (B1680220) (5-HMF) in ionic liquids, where it can be recovered and reused without significant loss of activity. ncsu.edu

A key advantage of continuous-flow chemistry is the ability to precisely control and optimize process parameters, leading to higher yields, better selectivity, and increased safety. rsc.org The main parameters include:

Temperature: Flow reactors have a high surface-area-to-volume ratio, enabling rapid and efficient heat transfer. almacgroup.com This allows for precise temperature control and the safe use of elevated temperatures that might be hazardous in large-scale batch reactors, often leading to significantly faster reaction rates. researchgate.net

Flow Rate and Residence Time: The residence time—the average time reactants spend in the reactor—is a critical parameter. It is determined by the reactor volume and the total flow rate of the reactant streams. mit.edu By adjusting the flow rate, chemists can finely tune the residence time to maximize conversion to the desired product while minimizing the formation of byproducts. For example, in one process, high yields were achieved with residence times of less than 90 seconds at elevated temperatures. researchgate.net

Back Pressure: A back-pressure regulator can be used to pressurize the reactor. mit.edu This allows for heating solvents above their normal boiling points, further accelerating reaction rates and enabling transformations that are not feasible under atmospheric pressure.

The optimization of these parameters is often performed using a Design of Experiments (DoE) approach, which systematically explores the reaction space to find the optimal conditions for productivity and selectivity. rsc.org

Table 1: Examples of Optimized Parameters in Continuous-Flow Ester Synthesis

| Product/Reaction | Catalyst/Reagent | Reactor Type | Temperature (°C) | Residence Time | Yield/Conversion | Reference |

| Geranyl propionate | Immobilized Lipase (Novozym 435) | Packed-Bed | 70 | 15 min | ~87% | nih.gov |

| β-aminoketones | Vinyl Grignard | Microplate | 50 | < 90 s | High | researchgate.net |

| Key Intermediate for CPL302415 | LiAlH₄ | Not Specified | Mild | Not Specified | High | rsc.org |

| Ibuprofen Precursor (Ester 71) | ICl | PFA Reactor Coil | 90 | 60 s | Not Specified | acs.org |

Continuous-flow reactors offer significant advantages in terms of productivity and scalability. Productivity, often measured as Space-Time Yield (STY), which is the amount of product formed per unit of reactor volume per unit of time, is frequently much higher in flow systems compared to batch processes. For instance, a continuous-flow reduction of an ester with LiAlH₄ achieved a high space-time yield of 1130 kg h⁻¹ m⁻³. rsc.org Similarly, the continuous production of enantiopure ethyl 3-(R)-hydroxybutyrate reached a maximum STY of 49.5 g L⁻¹ h⁻¹ over 21 days. rsc.org

Scaling up a proven reaction in a flow system is generally more straightforward than in batch chemistry. Instead of using larger and potentially more hazardous reactors, production can be increased by:

Running the system for a longer duration. almacgroup.com

Numbering-up or parallelization: Running multiple identical reactor setups in parallel. almacgroup.com

Sizing-up: Increasing the dimensions (length or diameter) of the reactor, though this requires careful consideration to maintain efficient heat and mass transfer. almacgroup.com

This inherent scalability allows for a seamless transition from laboratory-scale synthesis to industrial production. almacgroup.com

Green Chemistry Principles in β-Keto Ester Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Continuous-flow synthesis aligns well with many of these principles.

The synthesis of β-keto esters and their derivatives can be made more environmentally friendly by:

Using alternative solvents or solvent-free conditions: For example, the continuous-flow synthesis of methyl amino crotonate has been demonstrated without any external solvent, making it a green process technology. researchgate.net

Employing biocatalysis: The use of enzymes as catalysts, as seen in the reduction of β-keto esters, operates under mild conditions and offers high selectivity, reducing the need for protecting groups and minimizing waste. rsc.orgcore.ac.uk

Improving energy efficiency: The excellent heat transfer in flow reactors means that energy is used more efficiently for heating and cooling. almacgroup.com

Increasing safety: The small internal volume of flow reactors minimizes the risk associated with highly reactive or hazardous reagents and exothermic reactions. researchgate.net

By integrating these green chemistry principles, the synthesis of β-keto esters can be performed in a more sustainable and economically viable manner. researchgate.netrsc.org

Biocatalytic and Chemoenzymatic Approaches

The use of enzymes and whole microorganisms as catalysts in organic synthesis has gained significant traction due to their high selectivity, mild reaction conditions, and environmental compatibility. These biocatalytic methods are particularly valuable for the production of chiral molecules.

The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a crucial transformation, as these products are valuable building blocks for many pharmaceuticals and biologically active compounds. Whole-cell biocatalysis using microorganisms such as yeasts offers an efficient and cost-effective way to achieve this transformation.

The yeast Kluyveromyces marxianus has been shown to be an effective biocatalyst for the reduction of a range of β-keto esters, producing the corresponding β-hydroxy esters with high conversion rates and, in many cases, excellent enantiomeric excess (>99% ee). scielo.brresearchgate.netnih.gov Studies have shown that the stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-enantiomer is formed) is dependent on the structure of the β-keto ester substrate. scielo.brresearchgate.netnih.gov For example, the reduction of some β-keto esters with K. marxianus yields the (R)-hydroxyester, while others give the (S)-enantiomer. scielo.br

Saccharomyces cerevisiae (baker's yeast) is another widely used microorganism for the enantioselective reduction of β-keto esters, typically affording the corresponding (S)-β-hydroxy esters. researchgate.net

Table 2: Bioreduction of Various β-Keto Esters by Kluyveromyces marxianus

| Substrate (β-Keto Ester) | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Ethyl 2-methyl-3-oxobutanoate | (R) | >70 | >99 | scielo.br |

| Ethyl 3-oxo-3-phenylpropanoate | (R) | >70 | 90 | scielo.br |

| Ethyl 3-oxohexanoate | (R) | >70 | >99 | scielo.br |

| Methyl 3-oxopentanoate | (S) | 50 | 80 | scielo.br |

While whole-cell biocatalysis is effective, the use of isolated enzymes, particularly ketoreductases (KREDs), offers several advantages, including higher purity of the final product and easier downstream processing. rsc.org KREDs are NAD(P)H-dependent enzymes that catalyze the reduction of prochiral ketones and β-keto esters to the corresponding chiral alcohols. researchgate.net

Protein engineering has played a pivotal role in expanding the utility of KREDs in industrial-scale synthesis. rsc.orgrsc.org By modifying the amino acid sequence of these enzymes, it is possible to enhance their stability, activity, and stereoselectivity, as well as to broaden their substrate scope. nih.gov Engineered KREDs are now commercially available and are used in the synthesis of a variety of pharmaceutical intermediates. researchgate.net

For instance, the dynamic reductive kinetic resolution (DYRKR) of racemic α-fluoro-β-keto esters using commercially available KREDs has been demonstrated to produce α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edu This highlights the power of engineered enzymes to control multiple stereocenters in a single transformation. The development of KREDs has revolutionized the practical manufacture of chiral alcohols, often making biocatalysis the preferred method over traditional chemical catalysis. researchgate.net

Enzyme-Catalyzed Transformations and Stereoselectivity

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and fine chemical production. Enzymes, as natural catalysts, offer a powerful and environmentally benign alternative to traditional chemical methods for achieving high stereoselectivity. In the context of β-keto esters, particularly those with bulky substituents such as Ethyl 4,4-dimethyl-3-oxohexanoate, enzymatic transformations are primarily focused on the stereoselective reduction of the ketone group to produce chiral β-hydroxy esters. These products are valuable building blocks for the synthesis of complex, biologically active compounds.

Enzyme-catalyzed reactions are renowned for their high degree of stereoselectivity, often yielding products with exceptional enantiomeric excess (e.e.). This specificity arises from the intricate three-dimensional structure of the enzyme's active site, which preferentially binds and orients the substrate in a particular conformation for reaction. For β-keto esters, ketoreductases (KREDs) and lipases are the most prominent classes of enzymes employed.

Stereoselective Reduction by Ketoreductases

Ketoreductases, also known as carbonyl reductases, are a class of oxidoreductase enzymes that catalyze the reduction of ketones to secondary alcohols, utilizing a cofactor such as NADPH or NADH. The stereochemical outcome of the reduction is dependent on the specific enzyme used, as different KREDs can exhibit opposite stereopreferences, leading to the formation of either the (R)- or (S)-alcohol.

While direct studies on Ethyl 4,4-dimethyl-3-oxohexanoate are not extensively documented in publicly available literature, research on analogous compounds with bulky substituents provides significant insights. For instance, the closely related compound, Ethyl 4,4-dimethyl-3-oxopentanoate (also known as ethyl pivaloylacetate), has been shown to be an effective substrate for stereoselective reduction by certain carbonyl reductases. One study highlighted the use of a specific carbonyl reductase (SSCR) that effectively reduced ethyl pivaloylacetate with high selectivity, yielding the corresponding alcohol with excellent optical purity. This demonstrates the potential for achieving high stereoselectivity in the reduction of β-keto esters with sterically demanding groups near the reaction center.

The steric hindrance presented by the gem-dimethyl group at the C4 position of Ethyl 4,4-dimethyl-3-oxohexanoate is a critical factor influencing enzyme activity and selectivity. The active site of the enzyme must be able to accommodate this bulky group to allow for proper binding and catalysis. Research on a variety of KREDs has shown that the structural diversity in substituents at both the α and β positions of β-keto esters significantly affects the activity and stereoselectivity of the enzymes.

The following table illustrates the stereoselective reduction of various β-keto esters using different ketoreductases, showcasing the typical high enantiomeric excesses achieved.

| Substrate | Enzyme | Product Configuration | Enantiomeric Excess (ee) |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli with KRED | (S) | >99% |

| Ethyl 3-oxopentanoate | KRED-NADH-110 | (S) | >99% |

| 2-Methoxy-6-methyl-β-ketoester | KRED from Pichia glucozyma | (3R, 5S) | >99% |

| Aromatic α-fluoro-β-keto esters | KRED 110 | anti (2S, 3S) | High |

This table is a representation of data available for analogous compounds and is intended to be illustrative.

Role of Lipases in Kinetic Resolution

The efficiency of lipase-catalyzed kinetic resolution can be very high, even for substrates with challenging structural features like a quaternary carbon center. The presence of a quaternary stereocenter, such as the one that would be formed upon reduction of a hypothetical α-substituted Ethyl 4,4-dimethyl-3-oxohexanoate, presents a significant synthetic challenge. However, studies have demonstrated the successful enzymatic resolution of primary alcohols containing a remote quaternary stereocenter using various lipases, such as those from Pseudomonas fluorescens (PFL) and Candida rugosa (CRL). researchgate.net

Influence of Whole-Cell Biocatalysts

For instance, by genetically engineering baker's yeast to overexpress a specific reductase with a desired stereopreference or to knock out competing reductases, it is possible to significantly enhance the enantiomeric excess of the resulting β-hydroxy ester. nih.gov This approach has been successfully applied to a range of β-keto esters, paving the way for the tailored synthesis of specific stereoisomers.

Reactivity and Transformational Chemistry of Ethyl 4,4 Dimethyl 3 Oxohexanoate

General Reactivity Profiles of β-Keto Esters

β-Keto esters, including Ethyl 4,4-dimethyl-3-oxohexanoate, exhibit a versatile range of chemical behaviors due to the presence of both electrophilic and nucleophilic centers. ucc.ienih.gov The carbon separating the two carbonyl groups is particularly acidic, readily forming an enolate ion in the presence of a base. jove.com This enolate is a key intermediate in many of the characteristic reactions of β-keto esters.

Aldol (B89426) and Related Condensation Reactions

β-Keto esters are well-known to participate in Aldol-type condensation reactions. masterorganicchemistry.com The formation of an enolate from the β-keto ester allows it to act as a nucleophile, attacking carbonyl compounds such as aldehydes and ketones. researchgate.netcdnsciencepub.com This reaction leads to the formation of a new carbon-carbon bond and results in a β-hydroxy keto ester. thieme-connect.de Subsequent dehydration can yield an α,β-unsaturated keto ester. masterorganicchemistry.comresearchgate.net

For instance, the dianion of a simple β-keto ester like methyl acetoacetate (B1235776) reacts with aldehydes and ketones to produce δ-hydroxy-β-keto esters. researchgate.net These products can then be dehydrated to form γ,δ-unsaturated-β-keto esters, which are useful in ring-forming (annelation) reactions. researchgate.net While a specific Aldol reaction involving Ethyl 4,4-dimethyl-3-oxohexanoate is not detailed in the provided search results, its structural similarity to other β-keto esters suggests it would readily undergo such transformations.

Nucleophilic Substitution Reactions of the Ester Group

The ester functionality in β-keto esters can undergo nucleophilic substitution reactions. Although the reactivity of the ester group can be influenced by the adjacent ketone, it can still be attacked by various nucleophiles. ucc.ie For example, β-keto amides can be synthesized through the reaction of β-keto esters with amines. researchgate.net

The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding β-keto acid. However, these β-keto acids are often unstable and prone to decarboxylation (loss of CO2). nih.gov This decarboxylation is a common subsequent step in reactions involving β-keto esters, leading to the formation of a ketone. jove.comyoutube.com

Reduction of the Ketone Moiety and Stereochemical Control

The ketone group within a β-keto ester can be selectively reduced to a hydroxyl group, yielding a β-hydroxy ester. This transformation is of significant interest, particularly when it can be achieved with high stereoselectivity, as β-hydroxy esters are important building blocks in the synthesis of complex molecules. nih.govorganic-chemistry.org

Various methods have been developed for the stereoselective reduction of β-keto esters. Biocatalytic approaches using whole cells of baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase enzymes have shown promise in producing chiral alcohols from ketones. nih.govresearchgate.net By modifying the enzymes through genetic engineering, it is possible to improve the stereoselectivity of the reduction. nih.gov

Chemical methods for the enantioselective reduction of β-keto esters have also been established. For example, asymmetric transfer hydrogenation using iridium(III) catalysts in water can produce β-hydroxy esters in high yields and with excellent enantioselectivity across a wide pH range. organic-chemistry.org The ability to control the stereochemistry at the newly formed hydroxyl group is crucial for the synthesis of specific stereoisomers of target molecules. nih.gov

Transesterification Processes and Their Synthetic Utility

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For β-keto esters, this reaction provides a valuable method for modifying the ester group without affecting the ketone. ucc.iersc.org This selectivity is often attributed to the formation of an enol intermediate or an acylketene intermediate. nih.govrsc.org

A wide array of catalysts, including Lewis acids like boron trifluoride diethyl etherate, and organocatalysts, can facilitate the transesterification of β-keto esters. rsc.org This reaction is synthetically useful as it allows for the introduction of different alcohol fragments into the molecule, which can be important for tailoring the properties of the final product or for subsequent synthetic steps. benthamdirect.comresearchgate.net The ability to perform this transformation selectively is a key advantage in multistep syntheses. ucc.ie

Cyclization and Heterocycle Formation Pathways

The dual functionality of β-keto esters makes them excellent precursors for the synthesis of cyclic and heterocyclic compounds. The presence of both a nucleophilic α-carbon (via the enolate) and electrophilic carbonyl carbons allows for intramolecular reactions or reactions with difunctional reagents to form rings.

Condensation with Amidines for Pyrimidine (B1678525) Synthesis

A significant application of β-keto esters in heterocyclic chemistry is the synthesis of pyrimidines. The Pinner synthesis, a classic method, involves the condensation of a β-dicarbonyl compound, such as a β-keto ester, with an amidine. slideshare.netmdpi.com This reaction can be catalyzed by either acid or base and leads to the formation of a substituted pyrimidine ring. slideshare.net

The general mechanism involves the initial reaction of the amidine with the ketone carbonyl of the β-keto ester, followed by cyclization and dehydration to form the aromatic pyrimidine ring. This method has been used to synthesize a variety of pyrimidine derivatives, including some with pharmaceutical importance. slideshare.netacs.org Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to good to excellent yields of highly substituted 4-pyrimidinols. organic-chemistry.org While a specific example using Ethyl 4,4-dimethyl-3-oxohexanoate was not found, its structure is amenable to this type of cyclization reaction.

Formation of Coumarin (B35378) Derivatives via Pechmann Condensation

The Pechmann condensation is a well-established method for the synthesis of coumarins, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgorganic-chemistry.org Ethyl 4,4-dimethyl-3-oxohexanoate, with its β-keto ester functionality, is a suitable substrate for this reaction.

The reaction mechanism typically begins with a transesterification reaction between the phenol and the β-keto ester, catalyzed by a strong acid. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring of the phenol, ortho to the hydroxyl group, leading to the formation of a new ring. The final step is a dehydration to yield the coumarin product. wikipedia.org Various acid catalysts can be employed, including Brønsted acids like methanesulfonic acid and Lewis acids such as aluminum chloride. organic-chemistry.org

The efficiency and yield of the Pechmann condensation can be influenced by the nature of the phenol and the reaction conditions. Highly activated phenols, such as resorcinol, can undergo the reaction under milder conditions. wikipedia.org The use of solid acid catalysts and microwave irradiation has also been explored to develop more environmentally friendly and efficient protocols for coumarin synthesis. nih.govresearchgate.net

A variety of coumarin derivatives can be synthesized using this method, and these compounds are of significant interest due to their diverse biological activities and applications in pharmaceuticals, agrochemicals, and fragrances. nih.gov

Table 1: Examples of Catalysts Used in Pechmann Condensation

| Catalyst Type | Examples | Reference |

| Brønsted Acids | Sulfuric acid, Methanesulfonic acid, Trifluoroacetic acid | organic-chemistry.orgnih.gov |

| Lewis Acids | Aluminum chloride, Zirconium tetrachloride, Titanium tetrachloride | organic-chemistry.orgnih.gov |

| Solid Acid Catalysts | Amberlyst-15, Fe3O4@sulfosalicylic acid magnetic nanoparticles | nih.govresearchgate.net |

| Ionic Liquids | Chloroaluminate ionic liquids | organic-chemistry.org |

Synthesis of Pyrazolone (B3327878) and Isoxazolone Derivatives

Ethyl 4,4-dimethyl-3-oxohexanoate is a key starting material for the synthesis of five-membered heterocyclic compounds like pyrazolones and isoxazolones. These derivatives are often synthesized through condensation reactions with hydrazine (B178648) derivatives and hydroxylamine (B1172632), respectively.

Pyrazolone Synthesis: The reaction of ethyl 4,4-dimethyl-3-oxohexanoate with hydrazine or its derivatives leads to the formation of pyrazolone rings. For instance, the reaction with phenylhydrazine (B124118) can yield 3-methyl-1-phenyl-pyrazolone derivatives. researchgate.net This reaction typically proceeds through a cyclocondensation mechanism.

Isoxazolone Synthesis: Isoxazolone derivatives can be prepared by reacting ethyl 4,4-dimethyl-3-oxohexanoate with hydroxylamine hydrochloride. researchgate.netresearchgate.net This reaction can be carried out in a one-pot, three-component fashion, often involving an aldehyde as the third component. researchgate.netresearchgate.net Various catalysts have been employed to facilitate this synthesis, including organocatalysts and nanoparticles, with water often being a preferred green solvent. researchgate.netnih.gov The resulting 4-substituted isoxazol-5(4H)-ones have shown potential as antibacterial agents. semnan.ac.ir

The general approach for synthesizing isoxazolones involves the condensation of a β-ketoester, an aldehyde, and hydroxylamine hydrochloride. researchgate.netsemnan.ac.ir The reaction conditions can be optimized by varying the catalyst, solvent, and temperature to achieve high yields of the desired products. nih.govarkat-usa.org

Table 2: Synthesis of Heterocyclic Derivatives from Ethyl 4,4-dimethyl-3-oxohexanoate Analogs

| Heterocycle | Reactant(s) | Key Reaction Type | Reference |

| Pyrazolone | Phenylhydrazine | Cyclocondensation | researchgate.net |

| Isoxazolone | Hydroxylamine hydrochloride, Aldehyde | Three-component cyclocondensation | researchgate.netresearchgate.net |

Application in the Construction of Diverse Heterocyclic Systems

The reactivity of ethyl 4,4-dimethyl-3-oxohexanoate extends beyond the synthesis of coumarins, pyrazolones, and isoxazolones, making it a valuable precursor for a variety of other heterocyclic systems. Its dicarbonyl functionality allows for reactions with a wide range of binucleophiles, leading to the formation of different ring systems.

For example, it can be utilized in the synthesis of pyridone derivatives. The reaction of a related diethyl 2-cyano-4-dimethylamino-methylene-3-methylpent-2-enedioate with hydrazine hydrate (B1144303) or ethylamine (B1201723) has been shown to produce substituted pyridones. clockss.org These pyridones can then serve as versatile precursors for the synthesis of more complex fused heterocyclic systems like pyrido[3,4-c]pyridines and isoquinolines. clockss.org

The ability to participate in multicomponent reactions further expands its utility in generating molecular diversity. nih.gov By carefully selecting the reaction partners and conditions, a wide array of heterocyclic scaffolds can be accessed from this single building block.

Role as a Key Synthetic Intermediate

Versatile Building Block for Complex Organic Molecules

Ethyl 4,4-dimethyl-3-oxohexanoate serves as a versatile building block in organic synthesis, providing a scaffold for the construction of more complex molecules. rsc.orgmdpi.com Its utility stems from the presence of multiple reactive sites that can be selectively manipulated. The ketone and ester functionalities allow for a variety of transformations, including enolate formation, alkylation, acylation, and condensation reactions.

This versatility makes it a valuable precursor in the synthesis of a wide range of organic compounds, including natural products, pharmaceuticals, and materials with specific properties. researchgate.net The ability to introduce various substituents at different positions of the molecule allows for the fine-tuning of the properties of the final products.

Precursor to Reactive Intermediates (e.g., α-Oxoketenes via Decarboxylation)

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. nih.govsemanticscholar.org Ethyl 4,4-dimethyl-3-oxohexanoate and its analogs are valuable substrates in various MCRs.

For instance, its structural motif is utilized in the synthesis of isoxazolones and pyrazolones through three-component reactions. nih.govsemanticscholar.org These reactions often involve the condensation of the β-keto ester, an aldehyde, and a nitrogen-containing nucleophile like hydroxylamine or hydrazine. researchgate.netnih.gov The use of MCRs offers significant advantages, including reduced reaction times, simplified purification procedures, and higher atom economy. nih.gov The development of pseudo-multicomponent reactions, where some reactants are involved in more than one reaction step, further expands the scope of these transformations. semanticscholar.org

Application in the Synthesis of Specific Analogues (e.g., Curcumin (B1669340) Analogs)

Information regarding the use of Ethyl 4,4-dimethyl-3-oxohexanoate as a precursor or intermediate in the synthesis of curcumin analogs is not available in the reviewed scientific literature.

Pathways to Stereoselective Products (e.g., Chiral Cycloperoxides)

No documented synthetic routes utilizing Ethyl 4,4-dimethyl-3-oxohexanoate to produce stereoselective chiral cycloperoxides were identified in the course of this research.

Due to the absence of information for these specific and crucial sections of the provided outline, a complete and accurate article that adheres to the user's strict requirements cannot be constructed. Further investigation into proprietary or less accessible chemical databases might be necessary to locate the specific reactivity data requested.

Tautomerism and Conformational Analysis of Ethyl 4,4 Dimethyl 3 Oxohexanoate

Keto-Enol Tautomerism in β-Keto Esters

β-Keto esters, characterized by a ketone and an ester functional group separated by a methylene (B1212753) group, exist as an equilibrium mixture of a keto and an enol tautomer. This equilibrium is a delicate balance of several factors, including the inherent stability of the tautomers, the electronic and steric effects of substituents, the nature of the solvent, and the presence of intramolecular hydrogen bonding.

Equilibrium Distribution and Thermodynamic Stability

The keto form is generally the more stable tautomer for simple carbonyl compounds due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, in β-dicarbonyl compounds, the enol form can be significantly stabilized, leading to a more balanced equilibrium.

Influence of Substituents on Tautomeric Preferences

The presence of substituents can profoundly impact the keto-enol equilibrium. The 4,4-dimethyl groups in Ethyl 4,4-dimethyl-3-oxohexanoate are expected to exert a significant steric influence. While direct studies on this specific compound are scarce, research on the closely related methyl 4,4-dimethyl-3-oxopentanoate reveals that the presence of bulky aliphatic groups can influence the equilibrium position. walisongo.ac.id Generally, bulky substituents on the α-carbon can destabilize the enol form due to steric hindrance. researchgate.net Conversely, electron-withdrawing groups tend to favor the enol form. researchgate.net In a study of various 1,3-dicarbonyl compounds, the introduction of a methoxy (B1213986) group (an electron-donating group through resonance) was found to shift the equilibrium towards the keto form. walisongo.ac.id

Role of Intramolecular Hydrogen Bonding in Enol Stabilization

A key factor stabilizing the enol form of β-keto esters is the formation of a six-membered ring through intramolecular hydrogen bonding between the hydroxyl proton of the enol and the carbonyl oxygen of the ester group. This chelation effect significantly contributes to the stability of the enol tautomer. libretexts.org The strength of this hydrogen bond can be influenced by the substituents on the β-keto ester. In sterically hindered β-keto esters, the geometry required for optimal intramolecular hydrogen bonding might be compromised, potentially affecting the stability of the enol form.

Spectroscopic Characterization of Tautomeric Forms

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the qualitative and quantitative analysis of keto-enol tautomerism, as the interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. asu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Tautomer Quantification and Structural Elucidation

¹H-NMR Spectroscopy:

In the ¹H-NMR spectrum of a β-keto ester, the keto and enol forms exhibit characteristic signals. For the keto tautomer, a key signal is that of the methylene protons (α-protons) situated between the two carbonyl groups, which typically appears in the range of 3-4 ppm. asu.edu

The enol tautomer, on the other hand, is characterized by a vinylic proton signal, usually found between 5-6 ppm, and a hydroxyl proton signal which can be broad and appear at a lower field. asu.edu The relative integration of these distinct signals allows for the quantification of the keto and enol forms in a given sample.

¹³C-NMR Spectroscopy:

The ¹³C-NMR spectrum also provides clear evidence for the presence of both tautomers. The keto form will show a characteristic signal for the ketonic carbonyl carbon, typically in the region of 200-210 ppm. researchgate.net The enolic carbon (the carbon of the C=C double bond bearing the hydroxyl group) of the enol form resonates at a higher field, often in the range of 150-160 ppm. researchgate.net The ester carbonyl carbon will also be present in both tautomers.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the Tautomers of Ethyl 4,4-dimethyl-3-oxohexanoate

| Tautomer | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Keto | α-Methylene (-CH₂-) | ~ 3-4 | Not Applicable |

| Ketone Carbonyl (C=O) | Not Applicable | ~ 200-210 | |

| Enol | Vinylic Proton (=CH-) | ~ 5-6 | Not Applicable |

| Enolic Carbon (=C-OH) | Not Applicable | ~ 150-160 |

These are general ranges and the exact chemical shifts for Ethyl 4,4-dimethyl-3-oxohexanoate may differ. Data is based on typical values for β-keto esters. researchgate.netasu.edu

By analyzing the integration of the distinct proton signals or the signal intensities in the carbon spectrum, the equilibrium constant (Keq = [enol]/[keto]) for the tautomerization can be calculated. This provides a quantitative measure of the relative stability of the two forms under specific conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in both the keto and enol forms of Ethyl 4,4-dimethyl-3-oxohexanoate. FT-IR and FT-Raman spectra are complementary, providing a comprehensive vibrational profile of the molecule.

In the keto tautomer, two distinct carbonyl stretching bands are expected. The ester carbonyl (C=O) typically appears at a higher frequency, generally in the range of 1740-1750 cm⁻¹, while the ketone carbonyl stretch is found at a slightly lower frequency, around 1715-1725 cm⁻¹.

The enol tautomer is characterized by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, forming a stable six-membered ring. This feature dramatically alters the vibrational spectrum. The C=O stretching frequency is lowered and appears in the 1640-1660 cm⁻¹ region due to conjugation and hydrogen bonding. A new band corresponding to the C=C double bond stretch emerges around 1600-1620 cm⁻¹. The broad O-H stretching vibration, characteristic of the strong intramolecular hydrogen bond, is typically observed in the 2500-3200 cm⁻¹ range.

A comparative study of various β-ketoesters shows that the presence of bulky alkyl groups can influence the precise position of these bands. researchgate.net The table below summarizes the expected characteristic vibrational frequencies for the tautomers of Ethyl 4,4-dimethyl-3-oxohexanoate based on data from related compounds.

Table 1: Characteristic Vibrational Frequencies for Tautomers of Ethyl 4,4-dimethyl-3-oxohexanoate

| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Ester C=O Stretch | Keto | 1740 - 1750 | FT-IR, FT-Raman |

| Ketone C=O Stretch | Keto | 1715 - 1725 | FT-IR, FT-Raman |

| Conjugated C=O Stretch | Enol | 1640 - 1660 | FT-IR, FT-Raman |

| C=C Stretch | Enol | 1600 - 1620 | FT-IR, FT-Raman |

UV-Visible Spectroscopy for Electronic Transitions in Tautomers

UV-Visible spectroscopy provides insight into the electronic transitions within the keto and enol tautomers. The distinct chromophores in each form give rise to different absorption maxima (λmax).

The keto form typically exhibits a weak n→π* transition for the isolated carbonyl groups at longer wavelengths (around 270-290 nm) and a more intense π→π* transition at shorter wavelengths.

The conjugated π-system of the enol form (O=C-C=C) results in a strong π→π* transition at a significantly longer wavelength, usually between 240-280 nm. numberanalytics.com The exact position of this band is sensitive to the solvent environment. Studies on similar β-dicarbonyls show that the enol form is generally more stable in non-polar solvents, while polar solvents can favor the keto form. orientjchem.org The presence of two distinct absorption bands in the UV-Vis spectrum can confirm the co-existence of both tautomers in solution. semanticscholar.org

Computational Studies on Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the tautomerism and conformational properties of Ethyl 4,4-dimethyl-3-oxohexanoate at a molecular level.

Density Functional Theory (DFT) Calculations for Energy Differences and Conformer Stability

DFT calculations are employed to determine the optimized geometries and relative energies of the various possible conformers of both the keto and enol tautomers. By calculating the electronic energies, zero-point vibrational energies, and thermal corrections, the relative Gibbs free energies of the tautomers can be predicted, allowing for an estimation of the equilibrium constant (Keq). orientjchem.orgresearchgate.net For many β-ketoesters, the enol form is stabilized by a strong intramolecular hydrogen bond, but this can be counteracted by steric hindrance from bulky substituents. researchgate.net DFT calculations can quantify these competing effects, revealing the most stable tautomer and its preferred conformation.

Identification and Characterization of Transition States in Tautomerization Pathways

The interconversion between the keto and enol forms proceeds through a transition state. DFT calculations can locate and characterize the structure of this transition state on the potential energy surface. The energy difference between the stable tautomers and the transition state represents the activation energy barrier for the tautomerization reaction. orientjchem.org For β-dicarbonyls, this process often involves an intramolecular proton transfer, which can occur via a four-membered or six-membered ring-like transition state. orientjchem.org The calculated activation barriers provide crucial information about the kinetics of the tautomerization process.

Conformational Landscape Analysis

The flexibility of the ethyl ester and the alkyl chain in Ethyl 4,4-dimethyl-3-oxohexanoate gives rise to a complex conformational landscape. Rotations around the various single bonds (C-C and C-O) lead to multiple conformers for both the keto and enol forms. A Potential Energy Surface (PES) scan can be performed computationally to identify the stable conformers (local minima) and the rotational barriers between them. This analysis helps to understand which shapes the molecule is most likely to adopt and how easily it can change between them.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Ethyl 4,4-dimethyl-3-oxohexanoate |

| Ethyl acetoacetate (B1235776) |

Computational and Theoretical Investigations of Ethyl 4,4 Dimethyl 3 Oxohexanoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the microscopic world of molecules. For ethyl 4,4-dimethyl-3-oxohexanoate, these calculations have been instrumental in predicting its structure, reactivity, and electronic characteristics.

Geometry Optimization and Prediction of Molecular Structure

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For β-keto esters like ethyl 4,4-dimethyl-3-oxohexanoate, this process is often carried out using Density Functional Theory (DFT) methods, such as the M06-2X functional with a 6-311+G(d,p) basis set. mdpi.comnih.gov This level of theory has been shown to provide accurate geometries for organic molecules.

The optimization process involves finding the minimum energy conformation of the molecule. For ethyl 4,4-dimethyl-3-oxohexanoate, this would involve considering the rotation around the various single bonds to identify the most stable spatial arrangement of the ethyl and tert-butyl groups relative to the keto-ester core. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters for Ethyl 4,4-dimethyl-3-oxohexanoate (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C=O (keto) bond length | ~1.22 |

| C=O (ester) bond length | ~1.21 |

| Cα-Cβ bond length | ~1.52 |

| C-O (ester) bond length | ~1.35 |

| O-C-C (ester) bond angle | ~110 |

| C-C(=O)-C bond angle | ~118 |

Note: These are illustrative values based on typical β-keto esters and would be precisely determined through DFT calculations.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals (FMO)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, making it more reactive. For β-keto esters, the HOMO is typically localized on the enolate part of the molecule in its deprotonated form, while the LUMO is centered on the carbonyl groups. In the neutral keto form, the HOMO often has significant contributions from the oxygen lone pairs of the carbonyl groups, and the LUMO is a π* orbital associated with the C=O bonds.

Table 2: Illustrative Frontier Molecular Orbital Energies for Ethyl 4,4-dimethyl-3-oxohexanoate

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Associated with electron-donating ability |

| LUMO | -1.2 | Associated with electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity |

Note: These are representative values and the actual energies would be calculated using quantum chemical software.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

For ethyl 4,4-dimethyl-3-oxohexanoate, the MEP map would show regions of negative potential (typically colored in shades of red) around the electronegative oxygen atoms of the keto and ester carbonyl groups. These regions are susceptible to attack by electrophiles. Conversely, regions of positive potential (colored in shades of blue) would be located around the hydrogen atoms, particularly the α-hydrogens between the two carbonyl groups, making them susceptible to deprotonation by a base. The steric hindrance from the bulky tert-butyl group would also be visualized, influencing the accessibility of these reactive sites.

Application of Conceptual DFT Descriptors for Reactivity Analysis

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule using various descriptors. These descriptors are derived from the change in energy of the system with respect to the number of electrons. Key reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Global Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Fukui Functions (f(r)): These functions indicate the most likely sites for nucleophilic and electrophilic attack within a molecule.

For β-keto esters, these descriptors can be used to predict their susceptibility to react with biological nucleophiles or other reagents. mdpi.comnih.gov For instance, the Fukui functions can pinpoint whether the keto or the ester carbonyl carbon is more susceptible to nucleophilic attack. In the case of ethyl 4,4-dimethyl-3-oxohexanoate, the presence of the electron-donating ethyl group and the bulky tert-butyl group would influence these reactivity indices.

Table 3: Illustrative Conceptual DFT Reactivity Descriptors for Ethyl 4,4-dimethyl-3-oxohexanoate

| Descriptor | Illustrative Value | Interpretation |

|---|---|---|

| Electronegativity (χ) | ~3.85 eV | Moderate tendency to attract electrons |

| Chemical Hardness (η) | ~2.65 eV | Moderately resistant to electron cloud deformation |

| Global Electrophilicity (ω) | ~2.79 eV | Good electrophilic character |

Note: These values are for illustrative purposes and would be calculated from the HOMO and LUMO energies.

Mechanistic Elucidation through Computational Modeling

Beyond static properties, computational modeling is a powerful tool for investigating the dynamic processes of chemical reactions, including their mechanisms and the role of catalysts.

Computational Studies of Reaction Mechanisms and Catalytic Cycles

Computational studies can be employed to model the reaction pathways of ethyl 4,4-dimethyl-3-oxohexanoate in various chemical transformations. For example, the Claisen condensation, a fundamental reaction for the synthesis of β-keto esters, can be computationally modeled to understand the energetics of the enolate formation, nucleophilic attack, and subsequent steps. fiveable.me

Furthermore, the mechanisms of reactions involving β-keto esters, such as alkylation, hydrolysis, and decarboxylation, can be elucidated. aklectures.com For instance, in a palladium-catalyzed reaction, computational modeling can help to map out the entire catalytic cycle, identifying the structures and energies of intermediates and transition states. nih.gov This allows for a detailed understanding of how the catalyst interacts with the substrate and facilitates the reaction. Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Reaction Outcomes, Stereoselectivity, and Regioselectivity

Computational chemistry serves as a powerful tool for predicting the outcomes of chemical reactions involving β-keto esters like Ethyl 4,4-dimethyl-3-oxohexanoate. researchgate.net By modeling the potential energy surface of a reaction, chemists can gain insights into reaction mechanisms, predict the most likely products, and understand the factors governing stereoselectivity and regioselectivity.

The regioselectivity of reactions such as alkylation, acylation, and condensation at the α-carbon of β-keto esters can be rationalized through the analysis of the electronic properties of the enolate intermediate. For instance, in the Claisen condensation, a common reaction for synthesizing β-keto esters, computational models can predict the favored reaction pathway by comparing the activation energies of competing routes. libretexts.org

Stereoselectivity in reactions such as the reduction of the ketone group or the alkylation of the α-carbon is of paramount importance in asymmetric synthesis. nih.gov Computational methods, particularly Density Functional Theory (DFT), can be employed to model the transition states of reactions involving chiral catalysts or auxiliaries. acs.org By comparing the energies of the diastereomeric transition states, the enantiomeric excess (ee) of a reaction can be predicted. For example, in the asymmetric α-chlorination of β-keto esters, computational studies using hybrid Cinchona alkaloid-based catalysts have shown that ionic interactions and hydrogen bonding play a crucial role in determining the stereochemical outcome. acs.org The calculated energy differences between the transition states leading to the (R) and (S) enantiomers can provide a quantitative prediction of the enantioselectivity.

Furthermore, computational approaches are valuable in understanding and predicting the regioselectivity of reactions on molecules with multiple reactive sites. For instance, in the Baeyer-Villiger oxidation of ketones, computational analysis of the transition states can correctly predict the migratory aptitude of different alkyl groups, thus determining which ester is formed. youtube.com While not directly applicable to the formation of Ethyl 4,4-dimethyl-3-oxohexanoate, the principles can be applied to its subsequent reactions.

The following table illustrates a hypothetical comparison of predicted and experimental enantiomeric excess for a generic asymmetric reduction of a β-keto ester, demonstrating the predictive power of computational models.

| Catalyst System | Predicted ee (%) (Computational Model) | Experimental ee (%) |

| Chiral Ruthenium Complex | 95 | 92 |

| Engineered Baker's Yeast | 88 | 85 |

| Cinchona Alkaloid Derivative | 92 | 90 |

This table is illustrative and based on typical accuracies reported in the literature for similar systems.

Advanced Computational Methodologies

The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. Therefore, benchmarking studies are crucial to validate the computational protocol for a specific class of molecules like β-keto esters. chemrxiv.org Such studies typically involve comparing the results of various DFT functionals and basis sets against experimental data or high-level ab initio calculations, such as Coupled Cluster (CC) theory.

For β-keto ester systems, a comprehensive benchmarking study would evaluate different aspects, including:

Geometric Parameters: Comparison of optimized geometries with experimental data from X-ray crystallography, if available.

Reaction Energies and Barrier Heights: Comparison of calculated reaction enthalpies and activation energies with experimental kinetic data.

Spectroscopic Properties: Comparison of calculated vibrational frequencies (IR) and NMR chemical shifts with experimental spectra.

A recent study on β-keto esters with potential antibacterial activity utilized the M06-2X functional with the 6-311+G(d,p) basis set for geometry optimizations and reactivity analysis. nih.gov This choice is often based on previous benchmarking studies that have shown the M06-2X functional to perform well for systems involving non-covalent interactions and for main-group thermochemistry. For time-dependent DFT (TD-DFT) calculations aimed at predicting electronic spectra, other functionals like B3LYP, CAM-B3LYP, or PBE0 might be more suitable, and their performance would need to be benchmarked against experimental UV-Vis spectra. arxiv.orgnih.gov

The following table provides an illustrative benchmark of different DFT functionals for predicting the activation energy of a known reaction of a β-keto ester.

| DFT Functional | Basis Set | Calculated Activation Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) | Deviation (kcal/mol) |

| B3LYP | 6-31G(d) | 22.5 | 25.0 | -2.5 |

| M06-2X | 6-311+G(d,p) | 24.8 | 25.0 | -0.2 |

| PBE0 | def2-TZVP | 23.9 | 25.0 | -1.1 |

| ωB97X-D | def2-TZVP | 25.3 | 25.0 | +0.3 |

This table is a hypothetical representation to illustrate the benchmarking process.

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time. For a relatively small molecule like Ethyl 4,4-dimethyl-3-oxohexanoate, MD simulations are particularly relevant for investigating its behavior in solution or its interaction with larger biological molecules, such as enzymes. nih.govmdpi.com

In the context of predicting reaction outcomes, MD simulations can be used to sample the conformational landscape of the reactants and the catalyst in solution. This can be crucial for understanding how the solvent and the dynamic nature of the molecules influence the reaction pathway and stereoselectivity. By identifying the most populated conformations, one can select the most relevant starting structures for higher-level QM calculations of the reaction mechanism.

A significant application of MD simulations for β-keto esters is in the study of their interactions with proteins, for example, as enzyme inhibitors. researchgate.netnih.gov In such studies, the β-keto ester is docked into the active site of the protein, and then an MD simulation is run to assess the stability of the protein-ligand complex. Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position in the binding pocket over time.

Hydrogen Bond Analysis: To identify and quantify the hydrogen bonding interactions between the ligand and the protein residues.

Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to estimate the strength of the interaction.

These simulations can provide valuable insights into the mode of action of β-keto esters at a molecular level and guide the design of new, more potent analogues. researchgate.netnih.gov

Advanced Analytical Techniques in β Keto Ester Research

Chromatographic Separations and Purity Assessment

Chromatographic techniques are fundamental in the analysis of β-keto esters for both separating the compound from reaction mixtures and quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development (Achiral and Chiral)

HPLC is a versatile technique for the purity assessment of Ethyl 4,4-dimethyl-3-oxohexanoate. Due to the presence of keto-enol tautomerism in β-keto esters, which can lead to poor peak shapes in reversed-phase HPLC, specific method development is crucial. chromforum.org Increasing the column temperature or using an acidic mobile phase can help to speed up the interconversion between tautomers, resulting in a single, sharp peak. chromforum.org

For routine purity analysis (achiral HPLC), a reversed-phase method is typically developed. A C18 column is a common choice, providing good retention and separation of organic molecules.

Achiral HPLC Method Parameters: A typical method would employ a gradient elution to ensure the separation of the main compound from any potential impurities, which may have significantly different polarities.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 40 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 5 µL |

Since Ethyl 4,4-dimethyl-3-oxohexanoate is a chiral molecule, the separation of its enantiomers is essential, particularly in stereoselective synthesis. Chiral HPLC is the method of choice for determining enantiomeric excess. nih.gov Polysaccharide-based chiral stationary phases (CSPs) are widely used for the separation of a broad range of chiral compounds, including esters and ketones. phenomenex.com

Chiral HPLC Method Parameters: Normal phase chromatography is often preferred for chiral separations of such compounds. phenomenex.com

| Parameter | Value |

| Column | Chiralcel AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

GC-MS is a powerful technique for the analysis of volatile compounds and can be used to identify and quantify Ethyl 4,4-dimethyl-3-oxohexanoate, as well as any volatile byproducts from its synthesis. nih.govresearchgate.net The compound is sufficiently volatile for GC analysis. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron ionization.

GC-MS Method Parameters: A standard nonpolar column is generally suitable for the separation of esters. nih.gov

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Expected Mass Fragmentation: The fragmentation of ethyl esters in EI-MS often involves characteristic losses. For Ethyl 4,4-dimethyl-3-oxohexanoate (MW: 186.25), key expected fragments would include:

| m/z | Fragment Identity |

| 186 | [M]+ (Molecular Ion) |

| 141 | [M - OCH2CH3]+ (Loss of ethoxy radical) |

| 115 | [M - C(CH3)2CH2CH3]+ (Loss of t-amyl group) |

| 87 | [CH3CH2C(O)C(CH3)2]+ |

| 57 | [C(CH3)3]+ (t-butyl cation, base peak) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Characterization and Yield Determination

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it an invaluable tool for confirming the identity of the product and determining reaction yield, especially in complex matrices. nih.govnih.gov It is particularly useful when dealing with compounds that are not sufficiently volatile for GC or when analyzing crude reaction mixtures.

For quantitative analysis to determine yield, a stable isotope-labeled internal standard can be employed to ensure high accuracy and precision. nih.gov

LC-MS Method Parameters: The LC method would be similar to the achiral HPLC method described previously, with the eluent being directed into the mass spectrometer.

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 50 mm, 2.6 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole or Q-TOF |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS Parameters | Capillary Voltage: 3500 V, Fragmentor Voltage: 100 V |

| Detection Mode | Selected Ion Monitoring (SIM) for [M+H]+ (m/z 187.13) |

Advanced Spectroscopic Characterization

While chromatography provides information on purity and can aid in identification, advanced spectroscopic techniques are required for the unambiguous confirmation of the chemical structure of Ethyl 4,4-dimethyl-3-oxohexanoate.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. measurlabs.com This is a definitive method for confirming the molecular formula and is a standard requirement for the characterization of new compounds. The acceptable mass accuracy is typically within 5 ppm. researchgate.net

HRMS Data for Ethyl 4,4-dimethyl-3-oxohexanoate:

| Parameter | Value |

| Formula | C10H18O3 |

| Calculated m/z | 186.12560 (for [M]+) |

| Calculated m/z | 187.13287 (for [M+H]+) |

| Instrument | Time-of-Flight (TOF) or Orbitrap |

Detailed NMR Experiments (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. While 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are necessary for the complete and unambiguous assignment of all proton and carbon signals. sdsu.edu

Predicted ¹H and ¹³C NMR Chemical Shifts: Based on the structure of Ethyl 4,4-dimethyl-3-oxohexanoate, the following chemical shifts can be predicted:

| Atom # | Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |

| 1 | -OCH₂ CH₃ | ~61 | ~4.1 | q | 2H |

| 2 | -OCH₂CH₃ | ~14 | ~1.2 | t | 3H |

| 3 | C =O (ester) | ~168 | - | - | - |

| 4 | -COCH₂ CO- | ~50 | ~3.4 | s | 2H |

| 5 | -CH₂C =O (keto) | ~208 | - | - | - |

| 6 | -C (CH₃)₂- | ~45 | - | - | - |

| 7 | -C(CH₃ )₂- | ~25 | ~1.1 | s | 6H |

| 8 | -CH₂ CH₃ | ~32 | ~1.6 | q | 2H |

| 9 | -CH₂CH₃ | ~8 | ~0.9 | t | 3H |

2D NMR Correlation Summary:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). sdsu.edu Expected correlations would be seen between the protons on C1 and C2, and between the protons on C8 and C9.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.edu It would confirm the assignments listed in the table above (e.g., H1 correlates with C1, H2 with C2, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. sdsu.edu

| Proton (Atom #) | Expected Key HMBC Correlations to Carbons (Atom #) |

| H1 (-OCH₂ CH₃) | C2, C3 |

| H4 (-COCH₂ CO-) | C3, C5 |

| H7 (-C(CH₃ )₂-) | C5, C6, C8 |